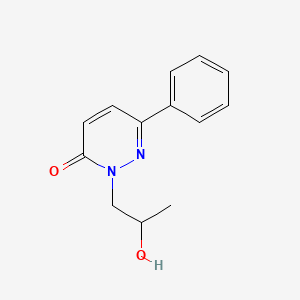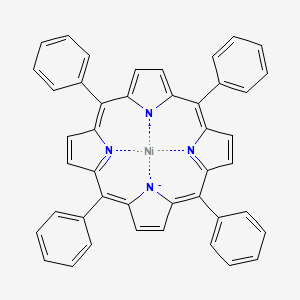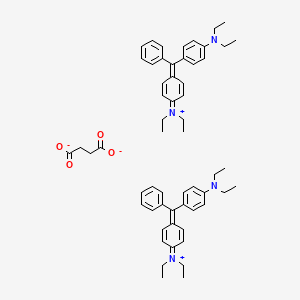![molecular formula C17H16OS B13097024 2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097024.png)
2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylacetophenone with thiobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiobenzaldehyde group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiobenzaldehyde derivatives.
Scientific Research Applications
2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pathways involved may include the modulation of oxidative stress and the disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(3-Methylphenyl)-3-oxopropyl]benzaldehyde
- 2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzene
- 2-[3-(3-Methylphenyl)-3-oxopropyl]phenylacetaldehyde
Uniqueness
2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde group and a 3-methylphenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H16OS |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-[3-(3-methylphenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H16OS/c1-13-5-4-8-15(11-13)17(18)10-9-14-6-2-3-7-16(14)12-19/h2-8,11-12H,9-10H2,1H3 |
InChI Key |
VBLXHXLXMSPGJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=CC=CC=C2C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13096954.png)

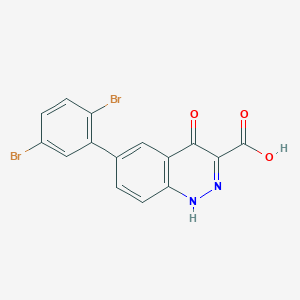
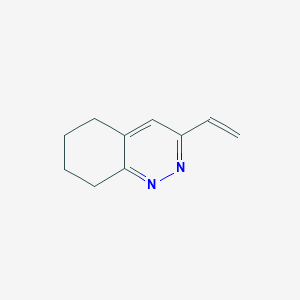

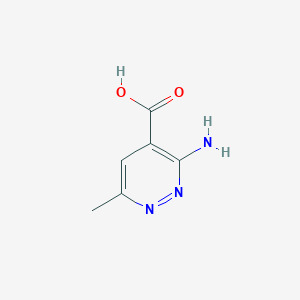
![Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13097007.png)

